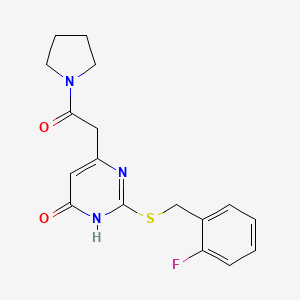![molecular formula C22H29N5O B2819598 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-41-6](/img/structure/B2819598.png)
2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated that derivatives of similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Antiviral Applications
The compound’s unique molecular framework makes it a candidate for antiviral research. It can inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. Studies have demonstrated that similar compounds can reduce viral plaque formation, indicating their effectiveness in controlling viral infections .
Cancer Therapeutics
Due to its ability to modulate various cellular pathways, this compound is being explored for its anticancer properties. It can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. Research has shown that compounds with similar structures can selectively inhibit cancer cell growth while sparing normal cells .
Neuroprotective Agents
The compound’s potential neuroprotective effects are being investigated for treating neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features of conditions like Alzheimer’s and Parkinson’s diseases. Studies have highlighted the neuroprotective properties of related compounds in preclinical models.
Anti-inflammatory Agents
This compound is also being studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. Research has shown that similar compounds can effectively reduce inflammation and improve symptoms in animal models.
Antimalarial Agents
The compound’s structure suggests it could be effective against malaria parasites. It can interfere with the parasite’s life cycle, reducing its ability to replicate and cause disease. Research has demonstrated that related compounds have potent antimalarial activity, providing a basis for further investigation.
These applications highlight the versatility and potential of 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one in various fields of scientific research. Each application offers a promising avenue for developing new therapeutic agents and advancing our understanding of these complex biological processes.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Research on antibacterial activity Antiviral study Cancer therapeutics Neuroprotective agents Anti-inflammatory properties : Antioxidant properties : Antifungal applications : Antimalarial agents
Wirkmechanismus
Target of Action
Similar compounds, such as 2-morphilino-substituted pyrimidine derivatives, have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that similar compounds selectively and potently inhibit p97 atpase and GATA modulator , which are critical for various cellular processes.
Biochemical Pathways
Similar compounds have shown potent hypoglycemic activity , suggesting that they may affect glucose metabolism pathways.
Pharmacokinetics
The compound has been synthesized and characterized using various spectral techniques , which could provide insights into its potential bioavailability.
Result of Action
Similar compounds have shown to exhibit promising biological activity , suggesting that they may have significant effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-21-13-17-5-1-3-7-19(17)25-27(21)14-16-9-11-26(12-10-16)22-18-6-2-4-8-20(18)23-15-24-22/h13,15-16H,1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKOJBYDMSKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
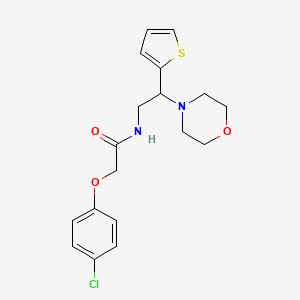
![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)
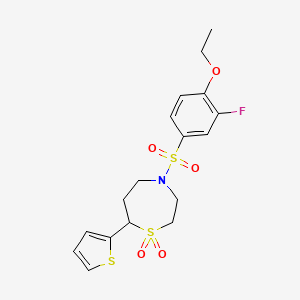

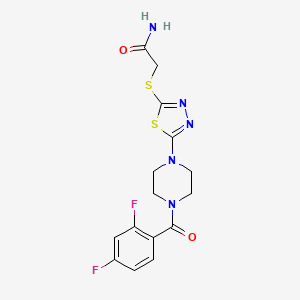
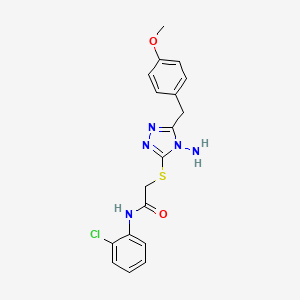
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)
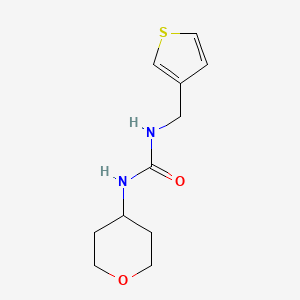
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)
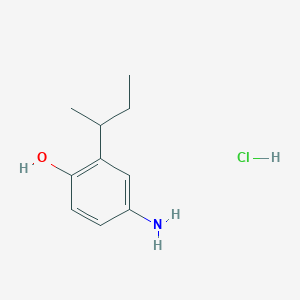
![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)
